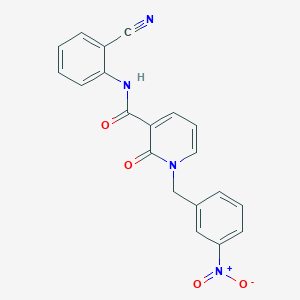

N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-cyanophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O4/c21-12-15-6-1-2-9-18(15)22-19(25)17-8-4-10-23(20(17)26)13-14-5-3-7-16(11-14)24(27)28/h1-11H,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMHYSQRCQPSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyanophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by a pyridine ring with various substituents. The molecular formula is with a molecular weight of 302.32 g/mol. Its structure is pivotal in determining its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway generally includes:

- Formation of the dihydropyridine core.

- Introduction of the 2-cyanophenyl and 3-nitrobenzyl groups via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18.0 | Inhibition of DNA synthesis |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes. Notably, it acts as an inhibitor of P-glycoprotein (P-gp), which is crucial in drug resistance mechanisms in cancer therapy.

- Enzyme : P-glycoprotein

- Inhibition Constant (Ki) : 45 nM

- Effect : Enhanced accumulation of chemotherapeutic agents in resistant cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

- Enzyme Inhibition : By inhibiting P-gp, it increases the efficacy of co-administered chemotherapeutics.

Case Study 1: Breast Cancer Treatment

In a preclinical model using MCF-7 xenografts in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to controls. The study reported a tumor growth inhibition rate of approximately 70% over four weeks.

Case Study 2: Drug Resistance Reversal

A clinical trial assessed the efficacy of this compound in reversing drug resistance in patients with metastatic breast cancer who had previously failed standard treatments. Results indicated that patients receiving the compound alongside conventional chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.

Q & A

Q. Table 1: Representative Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | β-ketoester, H₂SO₄, 100°C | 65–75 | >90% |

| Amidation | Pd(OAc)₂, Xantphos, 120°C | 50–60 | 85–90% |

Which analytical techniques are critical for characterizing this compound’s structure and purity?

Level: Basic

Answer:

Structural validation requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., nitrobenzyl protons at δ 7.5–8.5 ppm; cyano group at δ 110–120 ppm in ¹³C) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~420 Da) .

- X-ray Crystallography : To resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and confirm planarity of the dihydropyridine ring .

What biological activities have been reported for structurally related dihydropyridine derivatives?

Level: Basic

Answer:

Analogous compounds exhibit:

- Enzyme Inhibition : Potent activity against kinases (IC₅₀: 0.1–10 µM) and calcium channels .

- Antimicrobial Effects : MIC values of 2–8 µg/mL against Gram-positive bacteria .

- Assay Recommendations :

- Kinase Inhibition : Use ADP-Glo™ assay with recombinant enzymes.

- Cellular Toxicity : MTT assay in HEK293 or HeLa cells .

How can reaction conditions be optimized to improve synthetic yield and scalability?

Level: Advanced

Answer:

Systematic optimization strategies include:

- Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs .

- High-Throughput Experimentation (HTE) : Test 100+ conditions in parallel via automated platforms to identify optimal parameters (e.g., 10 mol% Pd catalyst for amidation) .

- Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and intermediate stability .

Q. Table 2: DoE Results for Amidation Step

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 110–120°C | +25% |

| Solvent | DMF > THF | +15% |

| Catalyst | Pd(OAc)₂ (10 mol%) | +30% |

How can conflicting data in biological assays (e.g., variable IC₅₀ values) be resolved?

Level: Advanced

Answer:

Address discrepancies via:

- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., nitro → methoxy) to assess electronic effects on binding .

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., binding to ATP pockets) to explain potency variations .

What strategies ensure compound stability during storage and biological testing?

Level: Advanced

Answer:

- Stress Testing : Expose to pH 1–13, UV light, and elevated temperatures (40°C) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

- Stabilizers : Use antioxidants (e.g., BHT) in DMSO stock solutions to prevent oxidation .

- Analytical Monitoring : Regular HPLC-UV checks (λ = 254 nm) to detect impurities >0.1% .

Which computational methods are suitable for elucidating the compound’s mechanism of action?

Level: Advanced

Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in kinase active sites (PDB: 1ATP) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the nitro and cyano groups on receptor affinity .

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors) using Schrödinger Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.